molecular formula C18H21N3O5S B7695015 4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide CAS No. 746610-76-4

4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide

Cat. No.: B7695015
CAS No.: 746610-76-4
M. Wt: 391.4 g/mol
InChI Key: QNNNFOIFLHIVGB-UHFFFAOYSA-N
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Description

4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core linked to a phenoxyacetyl group and a propan-2-ylsulfamoyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 4-(propan-2-ylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetyl intermediate.

    Coupling with benzamide: The phenoxyacetyl intermediate is then coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetyl derivatives.

Scientific Research Applications

4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-({[4-(Methylsulfamoyl)phenoxy]acetyl}amino)benzamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    4-({[4-(Ethylsulfamoyl)phenoxy]acetyl}amino)benzamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

4-({[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl}amino)benzamide is unique due to the presence of the propan-2-ylsulfamoyl group, which can impart different steric and electronic properties compared to its methyl or ethyl analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-[[2-[4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-12(2)21-27(24,25)16-9-7-15(8-10-16)26-11-17(22)20-14-5-3-13(4-6-14)18(19)23/h3-10,12,21H,11H2,1-2H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNNFOIFLHIVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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